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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

Cat. No.: B3030353

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 2-(azetidin-3-yl)acetate, a
heterocyclic compound of interest in medicinal chemistry. The azetidine ring is a four-
membered nitrogen-containing heterocycle that serves as a key structural motif in a variety of
biologically active molecules. Its presence can influence physicochemical properties such as
solubility and basicity, and it can act as a rigid scaffold to orient functional groups for optimal
interaction with biological targets. This document details the chemical identity, synthesis, and
known biological context of Methyl 2-(azetidin-3-yl)acetate, presenting available data in a
structured format to support further research and development.

Chemical Identity and Properties

The fundamental chemical identifiers and computed properties for Methyl 2-(azetidin-3-
yl)acetate are summarized below. This data is essential for the characterization and handling
of the compound in a laboratory setting.
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Identifier Value Source
IUPAC Name methyl 2-(azetidin-3-yl)acetate PubChem[1]
SMILES String COC(=0)CC1CNC1 PubChem([1]
CAS Number 890849-61-3 PubChem[1]
Molecular Formula CeH11NO:2 PubChem[1]
Molecular Weight 129.16 g/mol PubChem[1]
XLogP3 -0.3 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 2 PubChem

Synthesis and Experimental Protocols

The synthesis of Methyl 2-(azetidin-3-yl)acetate typically proceeds through a multi-step route
involving the formation of a protected azetidine intermediate, followed by deprotection. A
common strategy employs the N-Boc protected precursor, methyl 2-(1-(tert-
butoxycarbonyl)azetidin-3-ylidene)acetate, which is then reduced and deprotected.

Experimental Protocol: Synthesis of N-Boc-protected
precursor

A synthetic route to obtain a precursor for Methyl 2-(azetidin-3-yl)acetate involves the Horner-
Wadsworth-Emmons (HWE) reaction.[2] This reaction is a widely used method for the
stereoselective synthesis of alkenes from aldehydes or ketones.

Step 1: Horner-Wadsworth-Emmons Reaction

e To a solution of methyl 2-(dimethoxyphosphoryl)acetate in a suitable anhydrous solvent such
as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at a controlled
temperature (e.g., 0 °C) to generate the corresponding phosphonate carbanion.
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» N-Boc-3-azetidinone is then added to the reaction mixture. The phosphonate carbanion
attacks the ketone, leading to the formation of an intermediate which subsequently
eliminates to form the desired a,B3-unsaturated ester, methyl 2-(1-(tert-
butoxycarbonyl)azetidin-3-ylidene)acetate.

e The reaction is quenched with water, and the product is extracted with an organic solvent
(e.g., ethyl acetate).

e The organic layers are combined, dried over an anhydrous salt (e.g., NazS0a), filtered, and
concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield the pure
methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

Step 2: Reduction of the Double Bond

The exocyclic double bond of the a,3-unsaturated ester is then reduced to a single bond. This
can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon
(Pd/C) under a hydrogen atmosphere.

Step 3: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free
amine. This is typically achieved under acidic conditions. Two common protocols are described
below.

Protocol 3A: Deprotection using Trifluoroacetic Acid (TFA)

o The N-Boc protected methyl 2-(azetidin-3-yl)acetate is dissolved in a suitable solvent, most
commonly dichloromethane (DCM).

» Trifluoroacetic acid (TFA) is added to the solution, typically in a 1:1 ratio with the solvent.

e The reaction mixture is stirred at room temperature for a period of 1 to 4 hours, with the
progress monitored by thin-layer chromatography (TLC).

e Upon completion, the solvent and excess TFA are removed under reduced pressure.
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e The residue is then neutralized with a base, such as a saturated aqueous solution of sodium
bicarbonate (NaHCO:s), and the product is extracted with an organic solvent.

e The organic layers are dried and concentrated to yield the final product, which may be
further purified if necessary.

Protocol 3B: Deprotection using Hydrochloric Acid (HCI) in Dioxane
e The N-Boc protected compound is dissolved in a minimal amount of a suitable solvent.
e A solution of 4M HCI in 1,4-dioxane is added to the reaction mixture.

e The reaction is stirred at room temperature, typically for 30 minutes to a few hours, while
monitoring for the completion of the reaction by TLC.[3]

 After the reaction is complete, the solvent is removed in vacuo to yield the hydrochloride salt
of the product.

« If the free amine is desired, a basic work-up can be performed as described in the TFA
protocol.

Synthesis Workflow Diagram

Step 2: Reduction

P Methyi 2 Hz, PdIC Methyl 2

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 2-(azetidin-3-yl)acetate.
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Biological Activity and Therapeutic Potential

While a comprehensive biological profile for Methyl 2-(azetidin-3-yl)acetate is not yet publicly
available, the broader class of azetidine and azetidinone derivatives has been the subject of
extensive research, revealing a wide range of pharmacological activities.

General Activities of Azetidine Derivatives:

o Antibacterial and Antifungal Activity: The azetidin-2-one (B-lactam) ring is a cornerstone of
many antibiotic classes, including penicillins and cephalosporins.[4] Novel synthetic
azetidinones continue to be explored for their potential to overcome antibiotic resistance.

» Anticancer Activity: Various substituted azetidinones have demonstrated cytotoxic effects
against different cancer cell lines.[4] The rigid azetidine scaffold can be used to design
compounds that interact with specific targets in cancer cells.

» Neuroprotective and CNS Activity: Some azetidine derivatives have shown potential as
neuroprotective agents. For instance, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives
have been investigated for their ability to inhibit acetylcholinesterase and protect against
neurodegeneration models.

¢ Anticonvulsant Activity: Certain 2-azetidinone derivatives have been screened for
anticonvulsant properties and have shown activity in preclinical models.

Quantitative Data:

At present, there is a lack of specific quantitative biological data (e.g., ICso, MIC values) for
Methyl 2-(azetidin-3-yl)acetate in the public domain. Research into the biological activities of
this specific compound is an area ripe for exploration.

Logical Relationship for Drug Discovery

The process from a lead compound like Methyl 2-(azetidin-3-yl)acetate to a potential drug
candidate follows a logical progression of screening and optimization.
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Caption: Logical workflow for drug discovery and development.

Conclusion

Methyl 2-(azetidin-3-yl)acetate is a structurally interesting compound with potential for further
investigation in the field of medicinal chemistry. While its synthesis is achievable through
established chemical transformations, its biological activity remains largely uncharacterized.
The information provided in this guide serves as a foundational resource for researchers
aiming to explore the therapeutic potential of this and related azetidine derivatives. Further
studies are warranted to elucidate the specific biological targets and pharmacological effects of
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Methyl 2-(azetidin-3-yl)acetate, which could lead to the development of novel therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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